molecular formula C17H17N7O2S B6443372 3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549002-90-4

3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6443372
CAS No.: 2549002-90-4
M. Wt: 383.4 g/mol
InChI Key: RZCHAVFHEKOCMS-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a diazepane ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactionsFinally, the benzothiazole moiety is incorporated through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of green chemistry principles can be employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core, diazepane ring, and benzothiazole moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c25-27(26)14-5-2-1-4-12(14)17(22-27)24-7-3-6-23(8-9-24)16-13-10-20-21-15(13)18-11-19-16/h1-2,4-5,10-11H,3,6-9H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHAVFHEKOCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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